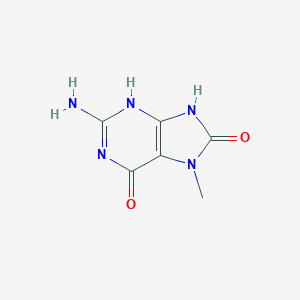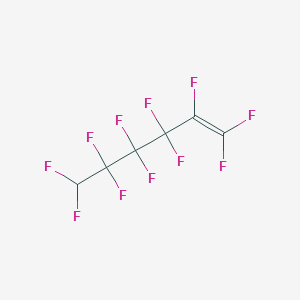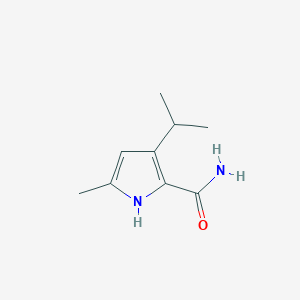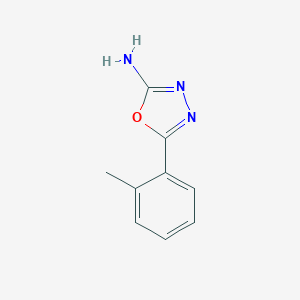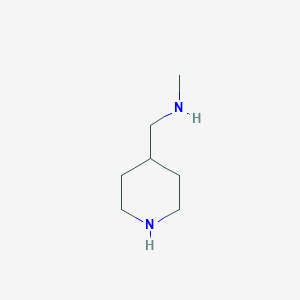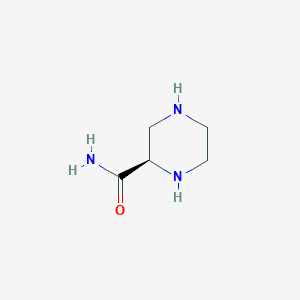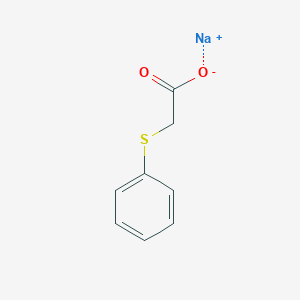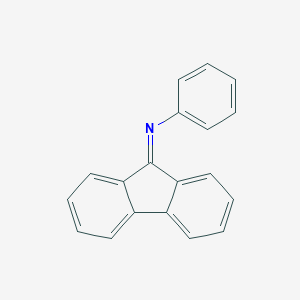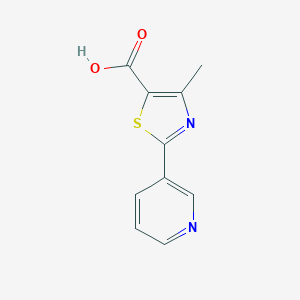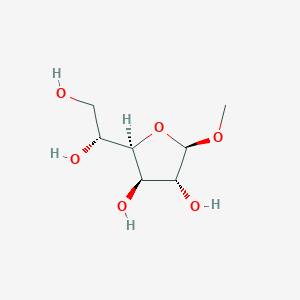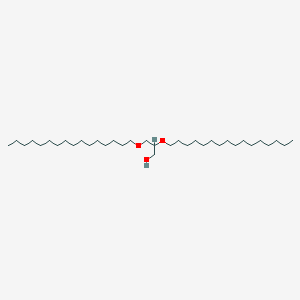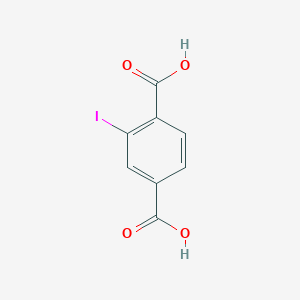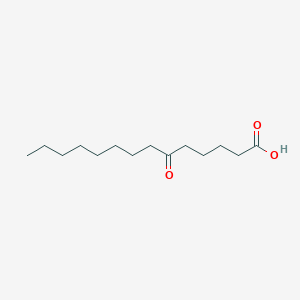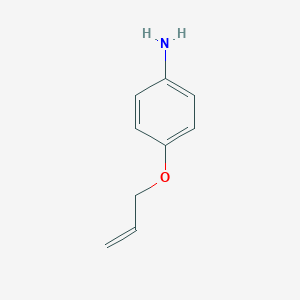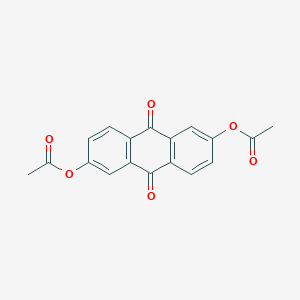
2,6-Diacetoxy-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diacetoxy-9,10-anthraquinone (DAQ) is a chemical compound that belongs to the class of organic compounds known as anthraquinones. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. DAQ is synthesized using various methods, and it has been found to have numerous applications in different fields of research. In
Wirkmechanismus
The mechanism of action of 2,6-Diacetoxy-9,10-anthraquinone is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
2,6-Diacetoxy-9,10-anthraquinone has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. 2,6-Diacetoxy-9,10-anthraquinone has also been found to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it has limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone. One direction is the development of new drugs based on its antitumor, antibacterial, and antiviral properties. Another direction is the exploration of its potential as a fluorescent probe for the detection of DNA damage. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Conclusion
In conclusion, 2,6-Diacetoxy-9,10-anthraquinone is a chemical compound that has numerous scientific research applications. It is synthesized using various methods, and it has been found to have antitumor, antibacterial, and antiviral properties. 2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it also has limitations, such as its low solubility in water and its potential toxicity. There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone, including the development of new drugs and the exploration of its potential as a fluorescent probe for the detection of DNA damage.
Synthesemethoden
2,6-Diacetoxy-9,10-anthraquinone can be synthesized using various methods, including the oxidation of 2,6-dimethoxyanthraquinone, the Friedel-Crafts acylation of 9,10-anthraquinone, and the oxidation of 2,6-diacetoxyanthracene. The most commonly used method is the oxidation of 2,6-dimethoxyanthraquinone. This method involves the use of potassium permanganate as an oxidizing agent in the presence of acetic acid and water. The reaction yields 2,6-Diacetoxy-9,10-anthraquinone as the final product.
Wissenschaftliche Forschungsanwendungen
2,6-Diacetoxy-9,10-anthraquinone has numerous scientific research applications, including its use in the synthesis of dyes, pigments, and pharmaceuticals. It has also been used as a fluorescent probe for the detection of DNA damage. 2,6-Diacetoxy-9,10-anthraquinone has been found to have antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
1747-94-0 |
|---|---|
Produktname |
2,6-Diacetoxy-9,10-anthraquinone |
Molekularformel |
C18H12O6 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(6-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-11-3-5-13-15(7-11)17(21)14-6-4-12(24-10(2)20)8-16(14)18(13)22/h3-8H,1-2H3 |
InChI-Schlüssel |
BHWZEQPVLJDOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |
Synonyme |
2,6-Diacetoxy-9,10-anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



